molecular formula C26H23N5O2S B2401792 N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 866349-12-4

N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2401792
CAS No.: 866349-12-4
M. Wt: 469.56
InChI Key: TYTCOPQPDHNEBX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-3-22(25(32)27-18-12-9-13-19(16-18)33-2)34-26-28-21-15-8-7-14-20(21)24-29-23(30-31(24)26)17-10-5-4-6-11-17/h4-16,22H,3H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTCOPQPDHNEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H27N5O4S
  • Molecular Weight : 529.62 g/mol
  • InChIKey : KESARNHFGMKBSQ-UHFFFAOYSA-N

The presence of the triazole and quinazoline moieties within its structure suggests diverse pharmacological properties, particularly in anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that compounds containing quinazoline and triazole structures exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and mediators such as TNF-α and PGE-2. These compounds demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin and diclofenac .

CompoundActivity (AA %)Inhibition Mechanism
2e53.41Inhibition of paw edema and cytokine generation
MTBHigh affinity for COX-2Competitive inhibition with celecoxib

2. Antitumor Activity

Several studies have reported the antitumor potential of quinazoline derivatives. The compound this compound is hypothesized to act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, quinazoline derivatives have shown cytotoxic effects against A549 lung cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • NF-kB Inhibition : Several derivatives have been shown to inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
  • COX Inhibition : The compound exhibits high binding affinity to cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammatory processes .

Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of various quinazoline derivatives, this compound was tested in a carrageenan-induced paw edema model. Results indicated a significant reduction in edema compared to controls.

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed against several human cancer cell lines (e.g., A549 and HL-60). The compound showed promising results with IC50 values indicating effective inhibition of cell growth.

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